2,3,3',4,4',5-Hexabromobiphenyl

Übersicht

Beschreibung

2,3,3’,4,4’,5-Hexabromobiphenyl: is a member of the polybrominated biphenyl group, which consists of biphenyl molecules substituted with bromine atoms. This compound is known for its high bioaccumulation potential and persistence in the environment. It has been primarily used as a flame retardant in various industrial applications, particularly in the 1970s .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5-Hexabromobiphenyl typically involves the bromination of biphenyl. The process includes the gradual addition of bromine to biphenyl in the presence of a catalyst to accelerate the reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of 2,3,3’,4,4’,5-Hexabromobiphenyl follows a similar bromination process but on a larger scale. The reaction mixture is purified and crystallized to obtain the final product. The use of advanced purification techniques ensures the removal of any unreacted biphenyl and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,3’,4,4’,5-Hexabromobiphenyl undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of bromine atoms, typically resulting in the formation of less brominated biphenyls.

Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: Brominated phenols.

Reduction: Less brominated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Environmental Chemistry

2,3,3',4,4',5-Hexabromobiphenyl is studied for its environmental persistence and bioaccumulation potential. Research indicates that this compound can accumulate in living organisms and ecosystems, leading to long-term ecological impacts. Its stability in various environmental conditions makes it a subject of study in pollution research and remediation strategies.

Toxicology and Health Effects

Numerous studies have investigated the toxicological effects of this compound on biological systems:

- Endocrine Disruption : The compound has been shown to affect thyroid hormone levels in animal models. For instance, studies involving rats demonstrated a dose-dependent decrease in serum triiodothyronine (T3) and thyroxine (T4) levels after exposure to varying concentrations of hexabromobiphenyl .

- Carcinogenic Potential : Long-term exposure studies indicated an increased incidence of liver tumors in rodents exposed to PBB mixtures containing hexabromobiphenyl. This raises concerns regarding its carcinogenic properties and the need for further investigation into its mechanisms of action within biological systems .

Industrial Applications

Historically, this compound was widely used as a flame retardant in various materials including plastics, textiles, and electronic devices. Its effectiveness in reducing flammability made it a popular choice in manufacturing processes during the late 20th century .

Case Studies

Wirkmechanismus

The mechanism of action of 2,3,3’,4,4’,5-Hexabromobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Vergleich Mit ähnlichen Verbindungen

- 2,2’,4,4’,5,5’-Hexabromobiphenyl

- 2,2’,3,4,5,6-Hexabromobiphenyl

- 3,3’,4,4’,5,5’-Hexabromobiphenyl

Comparison: 2,3,3’,4,4’,5-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other hexabromobiphenyl isomers, it exhibits distinct properties in terms of bioaccumulation, toxicity, and environmental persistence .

Biologische Aktivität

2,3,3',4,4',5-Hexabromobiphenyl (often referred to as hexabromobiphenyl) is a member of the polybrominated biphenyl (PBB) family, which are synthetic organic compounds widely used as flame retardants. Due to its high degree of bromination, hexabromobiphenyl exhibits significant environmental persistence and potential for bioaccumulation. This article explores the biological activity of hexabromobiphenyl, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

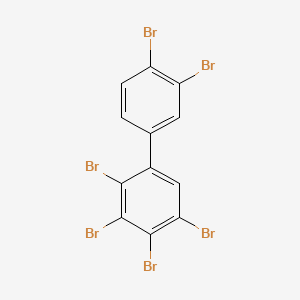

- Molecular Formula : C12H4Br6

- Molecular Weight : 627.62 g/mol

- Structure : Hexabromobiphenyl consists of two phenyl rings with six bromine atoms substituted on them, enhancing its stability.

Toxicological Profile

Hexabromobiphenyl has been classified as a possible human carcinogen (IARC Group 2B) and is associated with various adverse health effects:

1. Endocrine Disruption

Hexabromobiphenyl disrupts endocrine function by interfering with thyroid hormone regulation. Studies indicate that exposure leads to decreased serum thyroxine (T4) levels and increased thyroid-stimulating hormone (TSH) levels in animal models .

2. Hepatic Effects

Animal studies have shown that oral exposure to hexabromobiphenyl can lead to hepatocyte enlargement and necrosis. The lowest observed adverse effect level (LOAEL) for hepatic toxicity is approximately 1000 mg/kg/day in rats .

3. Developmental and Reproductive Toxicity

Research indicates potential reproductive toxicity, including decreased sperm motility and altered reproductive organ development in exposed animals. A study involving male Michigan residents exposed to PBBs showed no significant effects on sperm parameters compared to controls; however, the sample size was limited .

4. Neurological Effects

Neurotoxic effects have been reported in animal studies, including impaired learning and memory functions in offspring exposed during gestation .

Case Studies and Research Findings

Several studies have investigated the biological activity of hexabromobiphenyl:

- Study on Toxicokinetics : A study assessed the toxicokinetics of hexabromobiphenyl in rats, revealing significant accumulation in adipose tissue and prolonged half-life in the body. This indicates a potential for long-term exposure effects in humans based on environmental persistence .

- Environmental Impact Study : Research conducted on aquatic organisms demonstrated that hexabromobiphenyl exposure led to increased oxidative stress markers and altered metabolic pathways, suggesting ecological risks associated with bioaccumulation in food chains .

Data Table: Summary of Toxicological Effects

Eigenschaften

IUPAC Name |

1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUMPCYLOQMSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228273 | |

| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77607-09-1 | |

| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077607091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00499KO5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key finding of the research paper regarding 2,3,3',4,4',5-Hexabromobiphenyl?

A1: The research demonstrates that this compound, a component of the fire retardant FireMaster, acts as a potent inducer of drug-metabolizing enzymes in rat liver microsomes. [] This finding suggests that exposure to this compound could potentially alter the metabolism and clearance of other drugs, leading to unexpected drug interactions and altered therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.